molecular formula C18H16BrN3O2 B11017792 N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide

Cat. No.: B11017792
M. Wt: 386.2 g/mol
InChI Key: MUBMRMFDCFDVRO-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide typically involves the condensation of 6-bromo-1H-indole with N-(3-acetylamino)phenyl acetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity . The specific reaction conditions, such as solvent choice and reaction time, can vary depending on the desired outcome and scale of production.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can help in achieving consistent product quality and higher production rates. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(6-bromoindol-1-yl)acetamide

InChI

InChI=1S/C18H16BrN3O2/c1-12(23)20-15-3-2-4-16(10-15)21-18(24)11-22-8-7-13-5-6-14(19)9-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)

InChI Key

MUBMRMFDCFDVRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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